(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazinane carboxamides This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of (2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Incorporation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is incorporated using a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
(2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(2Z)-3-BENZYL-N-(3-ETHOXYPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
- (2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-N-(4-Ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
These compounds share structural similarities but differ in specific substituents, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C27H24F3N3O3S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H24F3N3O3S/c1-2-36-22-10-6-9-21(15-22)31-25(35)23-16-24(34)33(17-18-7-4-3-5-8-18)26(37-23)32-20-13-11-19(12-14-20)27(28,29)30/h3-15,23H,2,16-17H2,1H3,(H,31,35) |
InChI Key |
VGZTTXHEWSSRLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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